molecular formula C20H29NO B13945565 2,6-Methano-3-benzazocine, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl-8-methoxy- CAS No. 63869-47-6

2,6-Methano-3-benzazocine, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl-8-methoxy-

Cat. No.: B13945565
CAS No.: 63869-47-6
M. Wt: 299.4 g/mol
InChI Key: JCWFROZXHUXCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound belongs to the class of benzazocines, which are characterized by their fused ring systems and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine typically involves multiple steps, including the formation of the cyclobutylmethyl group and the methano-3-benzazocine core. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine involves its interaction with specific molecular targets and pathways. This compound may act on opioid receptors, modulating pain perception and producing analgesic effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with both central and peripheral nervous systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine is unique due to its specific structural features, such as the cyclobutylmethyl group and the methano-3-benzazocine core

Properties

CAS No.

63869-47-6

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

IUPAC Name

10-(cyclobutylmethyl)-4-methoxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene

InChI

InChI=1S/C20H29NO/c1-14-19-11-16-7-8-17(22-3)12-18(16)20(14,2)9-10-21(19)13-15-5-4-6-15/h7-8,12,14-15,19H,4-6,9-11,13H2,1-3H3

InChI Key

JCWFROZXHUXCRM-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CCC4)C)C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.